(E)-4-Hydroxy tamoxifen O-beta-D-glucuronide is a significant metabolite of tamoxifen, a selective estrogen receptor modulator primarily utilized in the treatment of breast cancer. This compound is produced through the glucuronidation process, which enhances the solubility of tamoxifen and facilitates its excretion from the body. The glucuronidation reaction is catalyzed by enzymes from the UDP-glucuronosyltransferase family, specifically targeting hydroxyl groups on the tamoxifen molecule .
Tamoxifen itself is derived from triphenylethylene and has been a cornerstone in breast cancer therapy since its introduction. The compound (E)-4-hydroxy tamoxifen O-beta-D-glucuronide is synthesized within the body as part of tamoxifen's metabolic pathway, highlighting its importance in pharmacokinetics and drug metabolism studies .
This compound falls under the category of glucuronides, which are conjugates formed by the attachment of glucuronic acid to various substrates, enhancing their solubility and facilitating renal excretion. It is classified as a metabolite and is particularly relevant in pharmacological research related to tamoxifen's efficacy and safety profiles .
The synthesis of (E)-4-hydroxy tamoxifen O-beta-D-glucuronide typically involves enzymatic or chemical conjugation with glucuronic acid. The primary method employed is enzymatic glucuronidation, which utilizes UDP-glucuronosyltransferase enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group of (E)-4-hydroxy tamoxifen.
The reaction generally occurs in an aqueous buffer at physiological pH (approximately 7.4) and temperature (37°C). In industrial settings, recombinant enzymes or microbial systems are often utilized to produce this compound efficiently, with bioreactors optimizing yield and purity through downstream purification techniques such as chromatography .
The molecular formula of (E)-4-hydroxy tamoxifen O-beta-D-glucuronide is C32H37NO8, with a molecular weight of 563.64 g/mol. The structural representation includes a hydroxyl group attached to a phenolic ring, which is further conjugated to a glucuronic acid moiety.
(E)-4-hydroxy tamoxifen O-beta-D-glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety can be cleaved off under acidic or enzymatic conditions, regenerating (E)-4-hydroxy tamoxifen.
The primary mechanism of action for (E)-4-hydroxy tamoxifen O-beta-D-glucuronide involves its role as a metabolite of tamoxifen. Tamoxifen binds to estrogen receptors, modulating their activity and inhibiting the proliferation of estrogen receptor-positive breast cancer cells. The glucuronidation process enhances solubility and facilitates excretion, impacting pharmacokinetics and bioavailability significantly .
Relevant data on these properties aids in understanding how (E)-4-hydroxy tamoxifen O-beta-D-glucuronide behaves in biological systems .
(E)-4-hydroxy tamoxifen O-beta-D-glucuronide has several scientific applications:
CAS No.: 29393-20-2
CAS No.: 92448-22-1
CAS No.:
CAS No.: